[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol
[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol
Brand Name:
Vulcanchem
CAS No.:
130669-76-0
VCID:
VC21242243
InChI:
InChI=1S/C9H14O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-8,10-11H,1-2H3/t5-,6-,7-,8-/m1/s1
SMILES:
CC1(OC2C=CC(C(C2O1)O)O)C
Molecular Formula:
C9H14O4
Molecular Weight:
186.2 g/mol
[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol
CAS No.: 130669-76-0
Cat. No.: VC21242243
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130669-76-0 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.2 g/mol |
| IUPAC Name | (3aS,4R,5R,7aR)-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-4,5-diol |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-8,10-11H,1-2H3/t5-,6-,7-,8-/m1/s1 |
| Standard InChI Key | VCIXQRISGLSULF-WCTZXXKLSA-N |
| Isomeric SMILES | CC1(O[C@@H]2C=C[C@H]([C@H]([C@@H]2O1)O)O)C |
| SMILES | CC1(OC2C=CC(C(C2O1)O)O)C |
| Canonical SMILES | CC1(OC2C=CC(C(C2O1)O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator